molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1393796
Key on ui cas rn: 945950-37-8
M. Wt: 133.15 g/mol
InChI Key: QWIAHMVNMONKCU-UHFFFAOYSA-N
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Patent
US08207177B2

Procedure details

A 3.00 M solution of magnesium chloride in THF (13.0 mL, 39.0 mmol) was added dropwise to a stirred solution of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (2.50 g, 16.3 mmol) and ferric acetylacetonate (700. mg 1.98 mmol) in THF (30.0 mL) under an atmosphere of argon. The resulting reaction mixture was stirred at rt for 8 h. The mixture was poured onto a mixture of ice (100 mL) and ammonium chloride (1.00 g) and the mixture was extracted with chloroform. Volatiles were removed in vacuo, and C-18 column chromatography eluting with a gradient of 0 to 60% AcCN in water with 0.1% AA afforded the title compound (1.50 g, 69%). LC/MS: Rt=0.94 min, ES+ 134 (AA standard).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
1.98 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl-].[Mg+2].[Cl-].Cl[C:5]1[N:10]=[CH:9][NH:8][C:7]2=[N:11][CH:12]=[CH:13][C:6]=12.[Cl-].[NH4+].[CH2:16]1COCC1>>[CH3:16][C:5]1[C:6]2[CH:13]=[CH:12][NH:11][C:7]=2[N:8]=[CH:9][N:10]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C2C(NC=N1)=NC=C2
Name
ferric acetylacetonate
Quantity
1.98 mmol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
13 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo, and C-18 column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0 to 60% AcCN in water with 0.1% AA

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC=1C2=C(N=CN1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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